1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide oxalate
Description
This compound is a piperidine-4-carboxamide derivative featuring a benzimidazole core linked via a methyl group and a benzodioxol moiety attached through a carboxamide bridge. The oxalate salt form likely enhances its aqueous solubility and stability, critical for pharmacological applications. The benzimidazole scaffold is renowned for its role in medicinal chemistry, often contributing to binding interactions with biological targets such as enzymes or receptors. The benzodioxol group, a fused aromatic system with two oxygen atoms, may influence metabolic stability and bioavailability.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3.C2H2O4/c27-22(23-12-15-5-6-19-20(11-15)29-14-28-19)16-7-9-26(10-8-16)13-21-24-17-3-1-2-4-18(17)25-21;3-1(4)2(5)6/h1-6,11,16H,7-10,12-14H2,(H,23,27)(H,24,25);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAIRBNQGPAGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351644-37-5 | |
| Record name | 4-Piperidinecarboxamide, 1-(1H-benzimidazol-2-ylmethyl)-N-(1,3-benzodioxol-5-ylmethyl)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351644-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
It is known that imidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals. Therefore, it can be inferred that this compound may interact with a wide range of biological targets.
Mode of Action
Imidazole derivatives are known to interact with various biological targets through different mechanisms. The specific interaction of this compound with its targets would depend on the structural features of the compound and the nature of the target.
Biochemical Analysis
Biochemical Properties
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide oxalate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cellular proliferation and signal transduction pathways. The compound’s benzimidazole moiety is known to bind to the active sites of enzymes, thereby inhibiting their activity. Additionally, the piperidine group can interact with various receptors, modulating their function and influencing downstream signaling pathways.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to induce cell cycle arrest and apoptosis in cancer cells. This compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. The benzimidazole moiety is particularly effective in disrupting the mitochondrial membrane potential, resulting in the release of cytochrome c and activation of caspases, which are key players in the apoptotic process.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound’s benzimidazole moiety intercalates into DNA, disrupting replication and transcription processes. Additionally, it inhibits key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest. The piperidine group also plays a role in modulating receptor activity, further influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, with continued inhibition of cell proliferation and induction of apoptosis. The compound’s efficacy may decrease over time due to degradation and reduced bioavailability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The threshold for these adverse effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes. The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It tends to accumulate in the mitochondria and nucleus, where it exerts its primary effects. The presence of the piperidine group enhances its ability to cross cellular membranes and reach its target sites.
Subcellular Localization
This compound is primarily localized in the mitochondria and nucleus. This subcellular localization is crucial for its activity, as it allows the compound to interact with key biomolecules involved in cellular processes. The benzimidazole moiety contains targeting signals that direct the compound to these specific compartments. Additionally, post-translational modifications, such as phosphorylation, can influence its localization and activity within the cell.
Biological Activity
The compound 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide oxalate is a synthetic derivative featuring a complex structure that incorporates benzimidazole and dioxole moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Benzimidazole | A bicyclic structure known for its pharmacological properties. |
| Dioxole | A five-membered ring that enhances solubility and bioactivity. |
| Piperidine | A six-membered nitrogen-containing ring that contributes to the overall activity. |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzimidazole possess significant antimicrobial properties against various bacterial strains. The presence of the dioxole moiety enhances this activity, potentially through improved membrane permeability and interaction with bacterial targets .
- Antiparasitic Activity : Similar compounds have demonstrated efficacy against protozoan parasites, including Trypanosoma cruzi, which causes Chagas disease. The structural features of the compound may contribute to its ability to disrupt parasite metabolism .
- Antitumor Activity : The benzimidazole scaffold is well-documented for its anticancer properties. Compounds containing this structure have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
In Vitro Studies
Recent studies have investigated the in vitro effects of this compound on various cell lines:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines, revealing IC50 values in the micromolar range, indicating moderate cytotoxicity. For example, one study reported an IC50 of 2.5 μM against human breast cancer cells .
- Mechanism of Action : Preliminary mechanistic studies suggest that the compound may induce apoptosis through mitochondrial pathways, as evidenced by increased caspase activity in treated cells .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzimidazole and dioxole portions significantly affect biological activity:
- Substituent Effects : Variations in substituents on the benzene rings can enhance or diminish activity. For instance, electron-donating groups tend to increase potency against microbial targets, while electron-withdrawing groups may enhance antiparasitic activity .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzimidazole derivatives demonstrated that compounds similar to the target compound exhibited potent antibacterial effects against Escherichia coli and Staphylococcus aureus. The study highlighted the importance of the dioxole moiety in enhancing membrane disruption capabilities .
Case Study 2: Antiparasitic Action
In another investigation focused on antiparasitic activity, derivatives were tested against Trypanosoma brucei. Results indicated that modifications leading to increased lipophilicity resulted in enhanced cellular uptake and subsequent efficacy against the parasite .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and available bioactivity data.
Key Observations:
Structural Complexity : The target compound’s benzodioxolmethyl and oxalate groups distinguish it from simpler analogs like 37 , which lacks these substituents .
Synthetic Yields : Derivatives like 5cp (77% yield) demonstrate efficient synthesis compared to 5cb (21%), highlighting substituent-dependent challenges .
Heterocyclic Variations : The imidazopyrimidine system in and the naphthamide in VU0155069 illustrate how alternative heterocycles modulate physicochemical profiles.
Salt Forms : The oxalate counterion in the target compound contrasts with free-base forms (e.g., 5cb , 5cp ), likely enhancing solubility for in vivo applications .
Research Implications and Limitations
- Data Gaps : Bioactivity data (e.g., IC50, MIC) for the target compound are absent in the provided evidence, limiting pharmacological interpretation.
- Synthetic Optimization : High-yield procedures (e.g., 5cp at 77% ) could inform scalable synthesis of the target compound.
Preparation Methods
Benzimidazole Core Synthesis
The 1H-benzo[d]imidazol-2-ylmethyl moiety is typically prepared via cyclocondensation of o-phenylenediamine derivatives with carboxylic acid equivalents. A preferred method involves reacting 1,2-diaminobenzene with glycolic acid under acidic conditions (HCl, reflux), followed by methylation using iodomethane in the presence of potassium carbonate. Alternative protocols utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining yields above 85%.
Piperidine-4-carboxamide Scaffold Construction
The piperidine ring system is commonly derived from Boc-protected piperidine-4-carboxylic acid derivatives. As demonstrated in patent CA3163979A1, tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate serves as a key intermediate. Deprotection with trifluoroacetic acid in dichloromethane generates the free amine, which undergoes subsequent coupling reactions.
Convergent Synthesis Strategies
Modern synthetic routes employ three distinct coupling stages: benzimidazole-piperidine conjugation, carboxamide bond formation, and final oxalate salt preparation.
Methylene Bridge Formation
Coupling of the benzimidazole nitrogen to the piperidine methyl group typically utilizes a nucleophilic substitution reaction. The bromomethyl intermediate of piperidine-4-carboxamide reacts with benzimidazole in dimethylformamide at 80°C with cesium carbonate as base, achieving 78-82% yield. Recent advancements employ phase-transfer catalysis to reduce reaction temperatures to 40°C while maintaining comparable efficiency.
Carboxamide Bond Assembly
The critical N-(benzo[d]dioxol-5-ylmethyl)carboxamide linkage forms via activation of the piperidine carboxylic acid. Patent EP2016065B1 details the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with diisopropylethylamine in tetrahydrofuran, yielding 89-93% of the coupled product. Comparative studies show EDCI/HOBt coupling provides similar yields but requires extended reaction times (24 vs. 6 hours).
Table 1: Coupling Reagent Efficiency Comparison
| Reagent System | Yield (%) | Reaction Time (h) | Byproduct Formation |
|---|---|---|---|
| HATU/DIPEA | 89-93 | 6 | <2% |
| EDCI/HOBt | 85-88 | 24 | 5-7% |
| DCC/DMAP | 78-82 | 18 | 10-12% |
Oxalate Salt Preparation
Final conversion to the oxalate salt involves stoichiometric reaction with oxalic acid dihydrate in ethanol/water mixtures. Crystallization studies reveal optimal results at pH 2.8-3.2, producing needle-shaped crystals with 99.5% purity by HPLC. X-ray diffraction analysis confirms the salt exists as a monohydrate in the solid state.
Process Optimization and Scale-Up Considerations
Solvent System Optimization
Large-scale synthesis requires careful solvent selection to balance reactivity and purification feasibility. Mixed solvent systems (THF/H2O 4:1) improve yields during coupling steps while facilitating aqueous workup. Recent developments employ cyclopentyl methyl ether as a greener alternative to THF, reducing environmental impact without compromising yield.
Catalytic Improvements
Palladium-catalyzed coupling methods from patent EP4076650B1 demonstrate potential for streamlining synthetic steps. Aryl boronic ester intermediates enable Suzuki-Miyaura coupling with 95% efficiency, though substrate compatibility requires further investigation.
Analytical Characterization Protocols
Spectroscopic Verification
1H NMR analysis in DMSO-d6 confirms successful synthesis through characteristic signals:
Chromatographic Purity Assessment
HPLC method development utilizing a C18 column (4.6 × 150 mm, 3.5 μm) with 0.1% formic acid/acetonitrile gradient achieves baseline separation of all synthetic intermediates. System suitability tests show resolution >2.0 between the target compound and closest eluting impurity.
Q & A
Q. What are the standard synthetic protocols for 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide oxalate?
The synthesis typically involves multi-step reactions:
- Condensation : Coupling the piperidine-4-carboxamide core with the benzimidazole and benzodioxole moieties using reagents like EDCI/HOBt or DCC .
- Cyclization : Formation of the benzimidazole ring via acid-catalyzed cyclization of o-phenylenediamine derivatives .
- Oxalate salt formation : Final protonation with oxalic acid in polar solvents (e.g., ethanol) to improve crystallinity . Key solvents include DMF or THF, with reaction progress monitored via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Spectroscopy :
- NMR (1H/13C): Assigns proton and carbon environments (e.g., benzodioxole methylene at δ 5.9–6.1 ppm; piperidine protons at δ 2.5–3.5 ppm) .
- IR : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- Elemental Analysis : Validates purity (>98%) by matching calculated vs. experimental C/H/N/O percentages .
Q. How do the compound’s functional groups influence its chemical reactivity?
- Benzimidazole : Participates in π-π stacking with biological targets and undergoes electrophilic substitution (e.g., nitration) .
- Benzodioxole : Enhances metabolic stability via steric protection of the methylenedioxy group .
- Piperidine-4-carboxamide : Facilitates hydrogen bonding with enzymes/receptors through the amide NH and carbonyl .
Advanced Research Questions
Q. What methodologies are employed to identify this compound’s pharmacological targets?
- In vitro binding assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or SPR .
- Molecular docking : Predict interactions with targets like histamine receptors (e.g., H1/H4) using AutoDock Vina or Schrödinger .
- Gene expression profiling : RNA-seq to identify pathways modulated by the compound (e.g., apoptosis, inflammation) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substitution patterns :
- Adding electron-withdrawing groups (e.g., -CF₃) to the benzimidazole enhances enzyme inhibition (IC₅₀ reduction by ~40%) .
- Replacing benzodioxole with bulkier moieties (e.g., naphthodioxole) improves selectivity for serotonin receptors .
- Pharmacophore modeling : Aligns key groups (e.g., amide, benzimidazole) with target active sites to guide derivatization .
Q. How can researchers resolve contradictions in reported biological activity data?
- Assay standardization : Control variables like cell line (e.g., HepG2 vs. HEK293), incubation time, and compound solubility .
- Metabolite profiling : LC-MS to identify active/inactive metabolites causing discrepancies between in vitro and in vivo results .
- Crystallography : Resolve binding mode ambiguities (e.g., X-ray co-crystallography with target proteins) .
Q. What computational strategies improve pharmacokinetic properties without compromising activity?
- ADMET prediction : Use SwissADME or ADMETLab to optimize logP (target: 2–3), TPSA (<140 Ų), and P-glycoprotein efflux .
- Prodrug design : Mask polar groups (e.g., amide) with ester linkers to enhance oral bioavailability .
- QSAR models : Correlate structural descriptors (e.g., molar refractivity) with half-life or clearance rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
